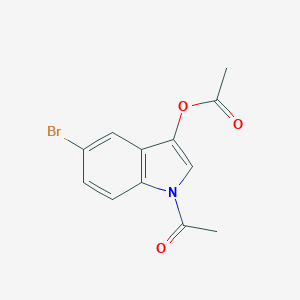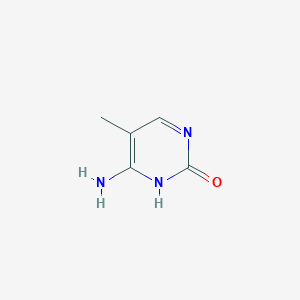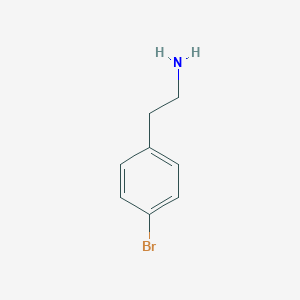
Butyl octanoate
Descripción general
Descripción
Butyl octanoate is a naturally occurring ester found in a variety of fruits, flowers, and other plant materials. It is a common ingredient in many foods and beverages, and is used in perfumes and cosmetics. As an ester, it is a volatile compound with a strong odor, and is used as a flavoring and fragrance ingredient. This compound has been studied for its potential medicinal properties, and has been found to have antioxidant, anti-inflammatory, and anti-tumor activities.
Aplicaciones Científicas De Investigación
1. Engineering Microbial Platforms for Medium Chain Ester Production
Butyl octanoate, a medium chain ester, has various applications, including flavor and fragrance ingredients, biofuels, and pharmaceutical formulations. In a study on engineering Escherichia coli for this compound production, researchers modified an alcohol acyl transferase enzyme for improved octanoyl-CoA substrate specificity. They also engineered E. coli fatty acid metabolism for increased octanoyl-CoA availability, resulting in the accumulation of this compound as the sole product (Chacón, Kendrick, & Leak, 2019).
2. Physical-Chemical Properties of Octanol and Alkyl Acetates Mixtures
Research on the density and viscosity of binary mixtures of octanol with alkyl acetates (including butyl acetates) reveals significant insights into their molecular interactions. These findings are crucial for understanding the behavior of such mixtures in various applications, including industrial processes (Venkatesan et al., 2020).
3. Synthesis of Environmentally Friendly Biolubricant Basestocks
This compound and similar compounds have been studied for their potential in creating environmentally friendly biolubricants. Modifications in various chemical reactions have been explored to produce oleic acid-based triester derivatives, which show promising results in low-temperature performance and oxidation stability (Salih, Salimon, & Yousif, 2012).
4. Catalytic Processes in Chemical Synthesis
The catalytic processes involving this compound have been studied, particularly in the context of esterification reactions. The kinetics of such reactions provide valuable insights into the effectiveness of catalysts and the efficiency of the process, which has implications in various chemical synthesis applications (Shimizu & Hirai, 1986).
Mecanismo De Acción
Target of Action
Butyl octanoate, also known as butyl caprylate, is an octanoate ester . It is obtained by the formal condensation of the carboxy group of octanoic acid with the hydroxy group of butanol It is known to be used as a biochemical reagent in life science related research .
Biochemical Pathways
This compound is involved in the metabolic processes of organisms. It is considered a metabolite, an intermediate or product resulting from metabolism
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Butyl octanoate plays a significant role in biochemical reactions, particularly in the context of esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids . These interactions are crucial for the metabolism and breakdown of fatty acids and other lipid molecules. This compound can also act as a substrate for these enzymes, facilitating various biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux. These effects can vary depending on the type of cells and the concentration of this compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules such as enzymes and proteins. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, this compound can inhibit the activity of certain esterases, preventing the hydrolysis of other ester compounds. This inhibition can lead to changes in the levels of various metabolites and affect cellular processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound can undergo hydrolysis, leading to the formation of butanol and octanoic acid . This degradation can affect its activity and the outcomes of experiments. Long-term exposure to this compound can also lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . These effects can include changes in liver and kidney function, alterations in blood chemistry, and other physiological changes. It is important to determine the appropriate dosage to avoid potential toxicity and ensure the desired outcomes in research studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It can be hydrolyzed by esterases and lipases to produce butanol and octanoic acid . These products can then enter different metabolic pathways, such as the beta-oxidation pathway for fatty acid degradation. This compound can also influence the levels of other metabolites and affect metabolic flux, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can be localized to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its activity and the outcomes of biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be targeted to specific compartments or organelles through various mechanisms, such as post-translational modifications and targeting signals . For example, this compound can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. This localization can affect its activity and the outcomes of biochemical reactions.
Propiedades
IUPAC Name |
butyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXNDMJWRZYVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060432 | |
| Record name | Butyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
589-75-3 | |
| Record name | Butyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl caprylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I64Y9N2WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is butyl octanoate and what is it typically used for?
A1: this compound is a short-chain alkyl ester appreciated for its fruity aroma. [] This characteristic makes it a valuable flavoring compound in various industries. It is commonly used in fruit-flavored products like beverages, candies, and baked goods, as well as in dairy products, wines, perfumes, and household cleaners. []
Q2: Can this compound be produced through biocatalytic processes?
A2: Yes, research has shown that this compound can be synthesized using enzymes like cutinase from Fusarium solani pisi. [] This enzymatic synthesis has been successfully carried out in organic solvent media, with high esterification yields achieved for various alcohol and acid chain lengths. [] For instance, a yield above 95% was observed for C4-C6 acid and alcohol chain length. []
Q3: Are there alternative methods for this compound synthesis besides using Fusarium solani pisi cutinase?
A3: Yes, researchers have explored engineering Escherichia coli for this compound production. [] This approach focuses on utilizing the endogenous octanoyl-CoA produced within the bacteria. [] By enhancing octanoyl-CoA availability through metabolic engineering and improving the substrate specificity of alcohol acyl transferase (AAT) enzymes, researchers achieved a this compound accumulation of 3.3 + 0.1 mg/L after 48 hours of cultivation. []
Q4: Does this compound play a role in insect chemical communication?
A4: Research suggests that this compound might be involved in the chemical communication of the peach fruit moth, Carposina sasakii. [] A study found that a chemosensory protein, CsasCSP9, highly expressed in the antennae of male moths, exhibited binding affinity to this compound. [] This suggests that CsasCSP9 might help male moths detect and locate females or host plants releasing this compound.
Q5: Has this compound been identified in any natural sources?
A5: Yes, this compound has been found as a constituent of essential oils and extracts from various plants. For example, it was identified as a major component in the n-hexane extract of Zosimia absinthifolia, reaching 31.4% of the total composition. [] This plant, belonging to the Umbelliferae family, is known for its aromatic properties. Additionally, this compound was detected as the most abundant compound (24.88%) in the essential oil extracted from the flowers of Prangos uloptera, a medicinal plant native to Iran. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



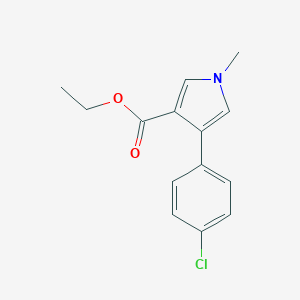
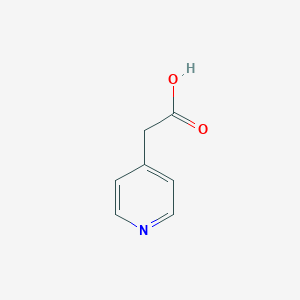
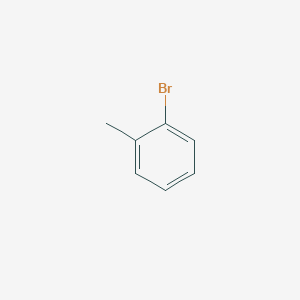
![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)


![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
